H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH
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Overview
Description
The compound H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential applications in various fields, including medicine, biology, and chemistry. This particular peptide sequence includes a mix of both D- and L- amino acids, which can influence its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
The peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine and methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.
Scientific Research Applications
Chemistry
In chemistry, peptides like H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH are used as model compounds to study protein folding, stability, and interactions.
Biology
Biologically, this peptide can be used to investigate cellular processes, such as signal transduction and enzyme activity. It may also serve as a substrate for proteases.
Medicine
In medicine, synthetic peptides are explored for their therapeutic potential. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents.
Industry
Industrially, peptides are used in the development of diagnostic assays, as well as in the production of biopharmaceuticals.
Mechanism of Action
The mechanism of action of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, prolonging the peptide’s activity.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- H-DL-Ala-DL-Leu-Gly-OH
Uniqueness
The uniqueness of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-OH lies in its specific sequence and the inclusion of multiple D-amino acids, which can significantly alter its biological properties compared to peptides composed solely of L-amino acids.
Properties
Molecular Formula |
C53H86N18O11 |
---|---|
Molecular Weight |
1151.4 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C53H86N18O11/c1-6-30(4)42(49(80)69-38(50(81)82)17-12-24-63-53(59)60)71-46(77)37(16-11-23-62-52(57)58)67-45(76)36(15-10-22-61-51(55)56)68-47(78)39(25-29(2)3)70-48(79)40(27-32-13-8-7-9-14-32)66-41(73)28-64-43(74)31(5)65-44(75)35(54)26-33-18-20-34(72)21-19-33/h7-9,13-14,18-21,29-31,35-40,42,72H,6,10-12,15-17,22-28,54H2,1-5H3,(H,64,74)(H,65,75)(H,66,73)(H,67,76)(H,68,78)(H,69,80)(H,70,79)(H,71,77)(H,81,82)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63) |
InChI Key |
JFYHXVZXGWKQDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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